Patent-Documented Utility as a Validated Impurity Reference Marker for Quinoline Pharmaceutical Quality Control
Chinese patent CN-107778290-B explicitly identifies 6,7-dichloro-2,3-dihydroquinolin-4(1H)-one as an impurity of a quinoline derivative pharmaceutical compound (formula I) and describes its preparation method and application as a reference marker for impurity inspection [1]. This contrasts with the vast majority of dihydroquinolinone analogs cataloged by chemical suppliers, which lack any documented regulatory or quality-control role. The patent specification indicates that this impurity can be used to effectively and conveniently monitor impurity content in the compound of formula I and its preparations, thereby ensuring safety and efficacy.
| Evidence Dimension | Documented role in pharmaceutical quality control |
|---|---|
| Target Compound Data | Explicitly named as an impurity reference marker in CN-107778290-B for monitoring quinoline derivative pharmaceuticals |
| Comparator Or Baseline | Alternative dihydroquinolinone analogs (e.g., 6-chloro, 8-chloro, unsubstituted): No documented impurity marker role found in patent literature |
| Quantified Difference | Qualitative differentiation: Patent-validated application exists for the target compound only |
| Conditions | Patent specification CN-107778290-B (priority date 2016/08/30, grant date 2020/07/24) |
Why This Matters
For analytical chemistry and pharmaceutical quality control laboratories, procurement of the 6,7-dichloro variant is justified by its established, patent-documented identity as an impurity marker, whereas unvalidated analogs would require costly and time-consuming method development and regulatory justification.
- [1] CN-107778290-B. A kind of impurity of quinoline derivative and preparation method thereof. Chinese Patent, granted 2020-07-24. View Source
